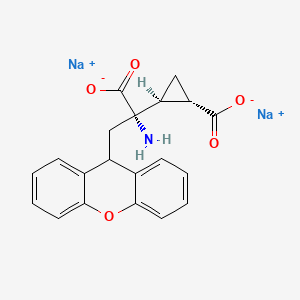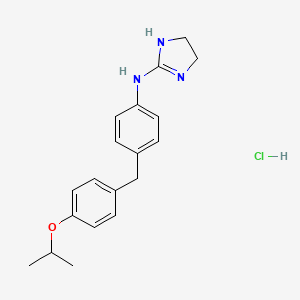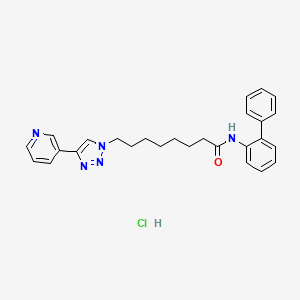
Protease Inhibitor Cocktail I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Blend of protease inhibitors optimized for mammalian cells. Contains the following inhibitors: AEBSF HCl (100 mM), Aprotinin (80 μM), Bestatin (5 mM), E-64 (1.5 mM), Leupeptin (2 mM) and Pepstatin (1 mM). Cocktail is provided as 1 ml of 100X concentrate in DMSO.
Scientific Research Applications
Application in Microbial Studies
Protease inhibitor cocktails are crucial in clinical samples used for proteomic studies. Their addition to saliva samples does not impact the growth of oral microbiota or compromise the ability to characterize its composition. This finding is essential for microbial studies that rely on accurate microbial profiles (Liu et al., 2010).
Impact on Plasma Protein Isoform Profiles
The addition of protease inhibitors to serum or plasma samples can significantly impact the isoform profile of selected plasma proteins. This effect, particularly observed in proteins like apolipoprotein A1, is attributed to the protease inhibitor component AEBSF, which covalently modifies proteins/peptides (Schuchard et al., 2005).
Role in HIV Infection Therapy
Protease inhibitors are a cornerstone in the therapeutic options for HIV infection. Their use, in combination with other antiretroviral compounds, has significantly prolonged patient survival and delayed disease onset, highlighting their importance in HIV/AIDS treatment strategies (Buckheit, 2001).
Preservation of Protein Integrity in Tissue Lysates
In tissue lysates, particularly those from rat skeletal muscle, the inclusion of protease inhibitor cocktails is essential to ensure no loss of protein integrity. However, this study recommends careful evaluation of any protease inhibitor's routine use due to its potential to alter protein content or band pattern in samples (Hoegler et al., 2013).
Effect on Viral Vector Yields
In gene therapy trials, the yield of herpes simplex virus (HSV) recombinant vectors is crucial. The presence of protease inhibitors, specifically AEBSF, in the production culture can dramatically reduce the vector yield, impacting their use in gene therapy (Wechuck et al., 2000).
Stabilization of Parathyroid Hormone in Blood Specimen
Protease inhibitor cocktails can significantly stabilize parathyroid hormone levels in blood samples, preventing degradation by proteases. This stabilization is crucial for accurate hormonal assessments in clinical diagnostics (Kim et al., 2009).
Influence on Enzyme Activities in Muscle Tissue
The presence of protease inhibitor cocktails in rat skeletal muscle tissue lysates can affect enzyme activities of non-proteases like acetyl-cholinesterase, highlighting the need for careful consideration in experimental setups where enzyme activity measurements are critical (Hoegler et al., 2015).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



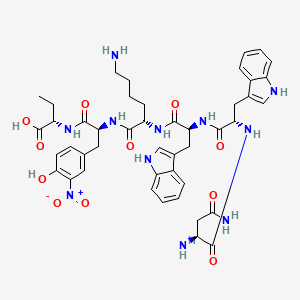
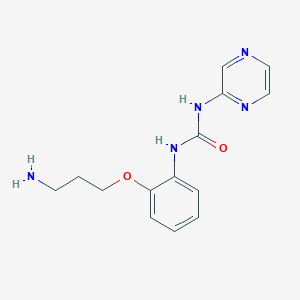
![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)
